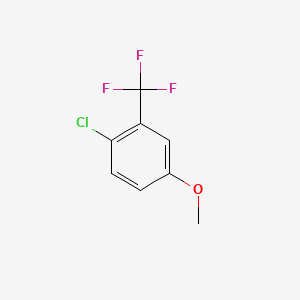

4-Chloro-3-(trifluoromethyl)anisole

Description

IUPAC Name, Molecular Formula, and CAS Number

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 1-chloro-4-methoxy-2-(trifluoromethyl)benzene. yaoshang68.comalfa-chemistry.com It is represented by the molecular formula C₈H₆ClF₃O. chemicalbook.comlookchem.coma2bchem.com The Chemical Abstracts Service (CAS) has assigned the registry number 400-73-7 to this specific compound, ensuring its unique identification in chemical literature and databases. chemicalbook.comlookchem.coma2bchem.com

| Identifier | Value |

| IUPAC Name | 1-chloro-4-methoxy-2-(trifluoromethyl)benzene |

| Molecular Formula | C₈H₆ClF₃O |

| CAS Number | 400-73-7 |

Structural Features

The architecture of 4-Chloro-3-(trifluoromethyl)anisole is characterized by a benzene (B151609) ring substituted with three distinct functional groups. A methoxy (B1213986) group (-OCH₃) is attached to the fourth carbon of the ring, a chlorine atom (-Cl) is at the first position, and a trifluoromethyl group (-CF₃) is located at the second position. This specific arrangement of an electron-donating methoxy group and two electron-withdrawing halogen-containing groups imparts a unique reactivity profile to the aromatic ring, influencing its behavior in various chemical transformations.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-methoxy-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O/c1-13-5-2-3-7(9)6(4-5)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUFKNQCAJLSTLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378752 | |

| Record name | 4-Chloro-3-(trifluoromethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400-73-7 | |

| Record name | 4-Chloro-3-(trifluoromethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Chloro 3 Trifluoromethyl Anisole

Precursor-Based Synthesis Approaches

The synthesis of 4-chloro-3-(trifluoromethyl)anisole often starts from readily available precursors, which are then modified to introduce the required functional groups in the desired positions. The choice of precursor and synthetic route can be influenced by factors such as regioselectivity, yield, and the availability of starting materials.

Trifluoromethylation of Chloro-substituted Anisole (B1667542) Precursors

One direct approach involves the introduction of a trifluoromethyl group onto a pre-existing chloro-substituted anisole molecule. This strategy relies on the development of effective trifluoromethylation reagents and catalytic systems.

Copper-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-trifluoromethyl (C-CF₃) bonds. In a hypothetical application for the synthesis of this compound, a suitable precursor would be an appropriately substituted chloro-iodo-anisole. For instance, 4-chloro-2-iodoanisole (B1363977) could serve as a starting material.

The reaction would likely proceed via the formation of a CuCF₃ species, which then participates in a cross-coupling reaction with the aryl iodide. beilstein-journals.org The general mechanism involves the reaction of a copper(I) source with CF₃I to generate the active trifluoromethylating agent. This species then undergoes oxidative addition to the aryl-iodine bond, followed by reductive elimination to yield the trifluoromethylated product. While this method is well-established for a range of aryl iodides, its specific application to 4-chloro-2-iodoanisole to produce this compound would require optimization of reaction conditions to ensure high yield and selectivity.

| Parameter | Condition | Reference |

| Substrate | Aryl Iodide | beilstein-journals.org |

| Reagent | CF₃I | beilstein-journals.org |

| Catalyst | Copper(I) salt | beilstein-journals.org |

| Ligand | Often used to stabilize the copper catalyst | |

| Solvent | Typically a polar aprotic solvent like DMF or NMP | |

| Temperature | Varies depending on the substrate and catalyst system |

Sequential Functionalization: Trifluoromethylation followed by Chlorination

An alternative strategy involves a two-step process where the trifluoromethyl group is first introduced onto the anisole ring, followed by a regioselective chlorination.

The trifluoromethylation of 2-chloroanisole (B146271) can be envisioned using a combination of (trimethylsilyl)trifluoromethyl (TMSCF₃), a radical initiator like di-tert-butyl peroxide (here potentially abbreviated as DIB, though this is an unusual abbreviation), a fluoride (B91410) source such as silver fluoride (AgF), and a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO).

In this proposed scenario, TMSCF₃, upon activation by a fluoride source, can serve as a source of the trifluoromethyl radical (•CF₃). The reaction is likely initiated by the radical initiator. The generated •CF₃ radical can then attack the aromatic ring of 2-chloroanisole. The regioselectivity of this radical addition would be crucial in determining the final product distribution. The methoxy (B1213986) group is an ortho-, para-director, while the chloro group is also an ortho-, para-director, but deactivating. The trifluoromethylation would likely occur at positions 3 or 5.

| Component | Proposed Role | Reference |

| 2-Chloroanisole | Substrate | |

| TMSCF₃ | Trifluoromethyl source | |

| DIB (Di-tert-butyl peroxide) | Radical initiator | |

| AgF | Fluoride source for activation of TMSCF₃ | |

| DMSO | Solvent |

Once 3-(trifluoromethyl)anisole (B1295162) is obtained, the subsequent step is the introduction of a chlorine atom at the 4-position. This can be achieved through electrophilic aromatic substitution. The reaction of 3-(trifluoromethyl)anisole with chlorine gas (Cl₂) in the presence of a Lewis acid catalyst such as ferric chloride (FeCl₃) is a standard method for chlorination. quora.com

| Parameter | Condition | Reference |

| Substrate | 3-(Trifluoromethyl)anisole | |

| Reagent | Chlorine (Cl₂) | quora.com |

| Catalyst | Ferric chloride (FeCl₃) | quora.com |

| Product | This compound (major) |

Nucleophilic Aromatic Substitution with Substituted Nitrobenzenes

A versatile approach to substituted anisoles involves the nucleophilic aromatic substitution (SNAᵣ) of a nitro group in an activated nitrobenzene (B124822) derivative. A plausible route to this compound could start from a precursor like 2-chloro-5-nitrobenzotrifluoride.

In this method, the nitro group, which is a strong electron-withdrawing group, activates the aromatic ring for nucleophilic attack. The reaction with a methoxide (B1231860) source, such as sodium methoxide (NaOMe), would lead to the displacement of the nitro group by the methoxy group. The presence of the chloro and trifluoromethyl groups on the ring further enhances its electrophilicity, facilitating the substitution reaction. This pathway offers a potentially efficient route to the desired product, provided the starting nitro compound is readily accessible. A patent describes a multi-step synthesis of 4-chloro-3-nitroanisole (B78255) starting from p-anisidine, which involves protection, nitration, deprotection, and chlorination. google.com

| Substrate | Reagent | Product | Reference |

| 2-Chloro-5-nitrobenzotrifluoride | Sodium methoxide (NaOMe) | This compound | |

| p-Anisidine | Multi-step synthesis | 4-Chloro-3-nitroanisole | google.com |

Methoxydenitration using sodium or potassium methoxide with phase-transfer catalysts

A one-step synthesis of 3-substituted anisoles, including the trifluoromethyl analogue, can be achieved through the nucleophilic aromatic substitution of a nitro group in the corresponding 3-substituted nitrobenzene. acs.org This methoxydenitration reaction is carried out using sodium or potassium methoxide in the presence of a phase-transfer catalyst (PTC) under aerobic conditions. acs.org The starting material for the synthesis of this compound via this method would be 4-chloro-3-(trifluoromethyl)nitrobenzene.

The reaction is typically performed in a nonpolar aprotic solvent, such as toluene (B28343), at a temperature of 50-65 °C. acs.org The choice of phase-transfer catalyst is crucial for the success of the reaction. acs.org The alkali methoxide can be used as a pre-prepared solid or generated in situ from the corresponding alkali hydroxide (B78521) and methanol (B129727). acs.org This method offers high yields (often exceeding 80%) and produces the target anisole with high purity (>99%). acs.org

For instance, the synthesis of 3-chloroanisole (B146291) from 3-chloronitrobenzene involves vigorous stirring of the nitroaromatic compound with sodium methoxide powder, solid potassium hydroxide, and tetrabutylammonium (B224687) bromide in toluene at 50 °C for 2 hours. acs.org After workup, which includes washing with aqueous HCl to remove the catalyst, the pure product is obtained by vacuum distillation. acs.org A similar procedure can be envisioned for the synthesis of this compound.

Table 1: Methoxydenitration Reaction Parameters

| Parameter | Value |

|---|---|

| Reactant | 4-Chloro-3-(trifluoromethyl)nitrobenzene |

| Reagents | Sodium or Potassium Methoxide, Phase-Transfer Catalyst |

| Solvent | Toluene |

| Temperature | 50-65 °C |

| Yield | >80% |

| Purity | >99% |

Advanced Fluorination Techniques and Trifluoromethoxylation Strategies

The introduction of the trifluoromethyl group is a critical step in the synthesis of many modern pharmaceuticals and agrochemicals. Several advanced fluorination techniques have been developed for this purpose.

Silver-catalyzed trifluoromethylation offers a method for the direct introduction of a CF₃ group onto an arene ring. rsc.orgresearchgate.net This reaction can be performed at room temperature using (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃) as the trifluoromethyl source, a catalytic amount of a silver salt, and an oxidant such as (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂). rsc.org This method is effective for a variety of electron-rich arenes and heteroarenes. rsc.orgresearchgate.net The regioselectivity of the reaction is consistent with a radical aromatic substitution mechanism. researchgate.net

A specific protocol for silver-catalyzed trifluoromethylation involves the use of TMSCF₃, (diacetoxyiodo)benzene (DIB), and silver(I) fluoride (AgF). rsc.org This system allows for the trifluoromethylation of a range of arenes under mild conditions. rsc.org The development of such catalytic C-H trifluoromethylation methods is highly desirable as it provides a more direct and atom-economical approach compared to traditional methods that often require pre-functionalized starting materials. researchgate.net

Table 2: Silver-Catalyzed Trifluoromethylation

| Reagent | Function |

|---|---|

| TMSCF₃ | Trifluoromethyl source |

| (Diacetoxyiodo)benzene (DIB) | Oxidant |

| AgF | Catalyst |

Radical trifluoromethylation reactions provide another avenue for the synthesis of trifluoromethyl-containing compounds. organic-chemistry.org Trifluoromethyl radicals (•CF₃) can be generated from various precursors and subsequently react with aromatic substrates. organic-chemistry.org For example, trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) can act as a trifluoromethylating reagent in the presence of a copper catalyst. organic-chemistry.org Mechanistic studies have confirmed the involvement of free-radical processes in these transformations. organic-chemistry.org

While not a direct route to this compound, the O-trifluoromethylation of N-aryl-N-hydroxylamines is a relevant strategy for introducing the trifluoromethoxy (OCF₃) group, a substituent with unique electronic properties. beilstein-journals.orgresearchgate.net This highlights the broader context of trifluoromethylation and trifluoromethoxylation chemistry.

A historical yet relevant method for the synthesis of aryl trifluoromethyl ethers involves a two-step process starting from substituted anisoles. beilstein-journals.org The first step is the chlorination of the methoxy group to a trichloromethoxy group, followed by a chlorine-fluorine exchange reaction using reagents like antimony trifluoride in the presence of antimony pentachloride or anhydrous hydrogen fluoride. beilstein-journals.org This method, first reported by L. Yagupol'skii, was one of the earliest approaches to preparing aryl trifluoromethyl ethers. beilstein-journals.org

An alternative in situ chlorination/fluorination sequence can also be employed. beilstein-journals.org This involves reacting a phenol (B47542) with tetrachloromethane and hydrogen fluoride. beilstein-journals.org However, this method can be limited by the high toxicity of some of the reagents involved. beilstein-journals.org

Table 3: Chlorine-Fluorine Exchange for Aryl Trifluoromethyl Ether Synthesis

| Starting Material | Reagents | Product |

|---|---|---|

| Substituted Anisole | 1. Chlorination2. HF or SbF₃/SbCl₅ | Aryl trifluoromethyl ether |

| Phenol | CCl₄, HF | Aryl trifluoromethyl ether |

Chlorine-Fluorine Exchange Methods

Using Antimony Trifluoride and Catalytic Antimony Pentachloride (Swarts Reaction)

The Swarts reaction is a cornerstone of organofluorine chemistry, primarily utilized for converting carbon-chlorine or carbon-bromine bonds into carbon-fluorine bonds. byjus.com This halogen exchange (HALEX) reaction is particularly effective for synthesizing compounds with a trifluoromethyl (-CF₃) group from a trichloromethyl (-CCl₃) precursor. The reaction typically employs antimony trifluoride (SbF₃) as the fluorinating agent, often with a catalytic quantity of antimony pentachloride (SbCl₅) or chlorine. byjus.com

In the context of synthesizing a precursor for this compound, the Swarts reaction would be applied to a molecule like 4-chloro-3-(trichloromethyl)anisole. The mechanism involves the transfer of fluorine atoms from SbF₃ to the carbon center, while chlorine atoms are transferred from the organic substrate to the antimony salt. The catalytic SbCl₅ plays a crucial role in enhancing the fluorinating power of SbF₃ by forming a more reactive intermediate. The general transformation is as follows:

R-CCl₃ + SbF₃ --(SbCl₅ catalyst)--> R-CF₃ + SbCl₃

The combination of antimony trifluoride and the antimony pentachloride catalyst is often referred to as the Swarts reagent. byjus.com This method was historically significant for the industrial production of chlorofluorocarbons (Freons) and remains a viable, albeit classical, route for the synthesis of trifluoromethyl-substituted aromatic compounds. byjus.com

Optimization and Regioselectivity in Synthesis

The synthesis of this compound, which has a specific substitution pattern on the benzene (B151609) ring, presents a significant challenge in regioselectivity. The starting materials and reaction conditions must be carefully chosen and optimized to ensure the desired isomer is the major product.

Catalyst Screening for Improved Regioselectivity (e.g., Copper(I) iodide, Palladium complexes)

Catalysts are fundamental in directing the outcome of synthetic reactions. In the synthesis of substituted anisoles, palladium-catalyzed cross-coupling reactions are a modern and versatile tool. researchgate.net For instance, the C-O bond of the anisole could be formed by coupling an appropriately substituted aryl halide (like 1,2-dichloro-4-(trifluoromethyl)benzene) with methanol in the presence of a palladium catalyst. Screening various palladium complexes and their associated ligands would be critical to optimize the yield and prevent side reactions.

Furthermore, phase-transfer catalysts (PTCs) have been shown to be highly effective in related methoxydenitration reactions to form substituted anisoles, with the reaction's success being very sensitive to the specific PTC used. researchgate.net In electrophilic substitution steps, such as the chlorination of 3-(trifluoromethyl)anisole, Lewis acid catalysts are employed. The choice of catalyst can influence the position of the incoming chloro group, thereby affecting the regiochemical outcome.

Kinetic vs. Thermodynamic Control in Reaction Pathways

The concept of kinetic versus thermodynamic control is crucial when multiple isomers can be formed. wikipedia.org A reaction is under kinetic control when it is run at low temperatures for a short duration, favoring the product that is formed fastest (i.e., has the lowest activation energy). wikipedia.orglibretexts.org Conversely, a reaction under thermodynamic control, typically run at higher temperatures for a longer time, allows the reaction to reach equilibrium, favoring the most stable product. wikipedia.orglibretexts.org

In the synthesis of this compound, consider the chlorination of 3-(trifluoromethyl)anisole. The methoxy group (-OCH₃) is an ortho-, para-director, while the trifluoromethyl group (-CF₃) is a meta-director. This leads to competition between substitution at C2, C4, and C6.

Kinetic Product: The product formed via the lowest energy transition state will dominate under kinetic conditions.

Thermodynamic Product: The most stable isomer (considering steric and electronic effects) will be the major product under thermodynamic conditions.

Table 1: Reaction Control and Product Formation

| Control Type | Reaction Conditions | Favored Product | Rationale |

|---|---|---|---|

| Kinetic Control | Low temperature, short reaction time | The product that forms fastest | Pathway has the lowest activation energy. wikipedia.org |

| Thermodynamic Control | High temperature, long reaction time | The most stable product | System reaches equilibrium, minimizing Gibbs free energy. libretexts.org |

Additive Screening (e.g., Silver salts)

Additives can significantly influence reaction rates and selectivity. While not a catalyst, an additive can act as a promoter, scavenger, or co-catalyst. For example, in halogenation reactions, certain additives can enhance the electrophilicity of the halogenating agent. Silver salts, such as silver triflate (AgOTf), have been used as catalysts in cyclization reactions to synthesize complex heterocyclic structures. researchgate.net In the context of synthesizing this compound, screening additives could uncover conditions that improve the regioselectivity of the chlorination step or enhance the efficiency of a coupling reaction. For instance, a Lewis acid additive could coordinate to one of the substituents on the ring, altering its directing effect and thus changing the isomeric product ratio.

Computational Validation of Competing Pathways (e.g., DFT studies of transition-state energies)

Modern computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for predicting and understanding reaction outcomes. researchgate.netnih.gov By modeling the competing reaction pathways for the synthesis of this compound, researchers can gain insights into regioselectivity.

DFT calculations can be used to:

Calculate Transition-State Energies: By mapping the potential energy surface for the chlorination of 3-(trifluoromethyl)anisole at different positions, the transition-state energies for each pathway can be determined. The pathway with the lowest energy barrier corresponds to the kinetic product. researchgate.net

Determine Product Stabilities: The relative Gibbs free energies of the possible regioisomers (e.g., 2-chloro-, 4-chloro-, and 6-chloro-3-(trifluoromethyl)anisole) can be calculated to identify the thermodynamic product.

Validate Mechanisms: Computational studies can support proposed reaction mechanisms by confirming the feasibility of certain intermediates and transition states. nih.gov

This predictive power allows for a more rational approach to reaction optimization, reducing the amount of empirical screening required.

Derivatization and Related Compound Synthesis

This compound serves as a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its functional groups—the chloro, trifluoromethyl, and methoxy groups—can be selectively modified to produce a range of derivatives.

A key synthetic pathway involves the conversion of this compound into 4-chloro-3-(trifluoromethyl)aniline. sigmaaldrich.com This aniline (B41778) is a crucial intermediate for producing 4-chloro-3-(trifluoromethyl)phenyl isocyanate, which is a key component in the synthesis of the multi-kinase inhibitor drug, sorafenib. google.comchemicalbook.comsigmaaldrich.com

Other derivatization reactions include:

Nitration: Electrophilic nitration can introduce a nitro group onto the aromatic ring, yielding compounds like 4-chloro-3-nitroanisole. sigmaaldrich.com

Nucleophilic Aromatic Substitution: The chlorine atom can be displaced by various nucleophiles.

Oxidation: The methoxy group can be oxidized.

The strategic derivatization of this compound highlights its importance as a versatile intermediate in organic synthesis.

Table 2: Derivatization Reactions of this compound

| Reaction Type | Reagents | Product | Significance |

|---|---|---|---|

| Nitration/Reduction | HNO₃/H₂SO₄, then Fe/HCl | 4-Chloro-3-(trifluoromethyl)aniline sigmaaldrich.com | Intermediate for isocyanate synthesis. sigmaaldrich.com |

| Phosgenation | Triphosgene (B27547) google.com | 4-Chloro-3-(trifluoromethyl)phenyl isocyanate google.comsigmaaldrich.com | Key precursor for the drug sorafenib. chemicalbook.com |

| Electrophilic Nitration | HNO₃/H₂SO₄ | 4-Chloro-3-nitroanisole sigmaaldrich.com | Intermediate for further functionalization. sigmaaldrich.com |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Antimony trifluoride |

| Antimony pentachloride |

| 4-Chloro-3-(trichloromethyl)anisole |

| Copper(I) iodide |

| Palladium complexes |

| 3-(Trifluoromethyl)anisole |

| Silver triflate |

| 4-Chloro-3-(trifluoromethyl)aniline |

| 4-Chloro-3-(trifluoromethyl)phenyl isocyanate |

| Sorafenib |

| 4-Chloro-3-nitroanisole |

| Triphosgene |

| 1,2-Dichloro-4-(trifluoromethyl)benzene |

| Methanol |

| 2-Chloro-3-(trifluoromethyl)anisole |

| 6-Chloro-3-(trifluoromethyl)anisole |

| Chlorine |

| Pyridine (B92270) |

| N,N-Dimethylformamide (DMF) |

Synthesis of Trifluoromethyl Aryl Ethers

The synthesis of trifluoromethyl aryl ethers (ArOCF₃) is a significant area of research in organic chemistry, driven by the unique properties the trifluoromethoxy group imparts to molecules in pharmaceutical and agrochemical applications. researchgate.netrsc.org This group is highly lipophilic and electron-withdrawing, which can enhance the metabolic stability and binding affinity of drug candidates. rsc.org

Historically, the preparation of these ethers has been challenging. rsc.org Early methods often required harsh conditions and the use of toxic reagents. acs.orgbeilstein-journals.org For instance, one of the first approaches involved a two-step process starting from anisoles, which were chlorinated to form aryl trichloromethyl ethers and subsequently fluorinated using reagents like antimony trifluoride. beilstein-journals.orgmdpi.com Another method involved the reaction of phenols with carbon tetrachloride and hydrogen fluoride in a one-step process under pressure. google.com A different route utilized aryl fluoroformates, prepared from phenols and highly toxic fluorophosgene, which were then treated with sulfur tetrafluoride (SF₄). beilstein-journals.orgmdpi.com

More recent developments have focused on milder and more efficient protocols. One notable strategy is the oxidative desulfurization-fluorination of xanthates derived from phenols. mdpi.com A two-step procedure has been developed where phenols are first converted to aryl xanthates, which are then treated with reagents like XtalFluor-E under mild conditions to yield the desired aryl trifluoromethyl ethers. acs.org

Table 1: Comparison of Selected Synthetic Methods for Aryl Trifluoromethyl Ethers

| Method | Starting Material | Key Reagents | Conditions | Typical Yield | Reference |

| Chlorination/Fluorination | Substituted Anisoles | PCl₅, SbF₃/SbCl₅ | High Temperature (200 °C) | Variable | mdpi.com |

| Deoxyfluorination | Aryl Fluoroformates | Sulfur Tetrafluoride (SF₄) | 160–175 °C | 9–81% | mdpi.com |

| Via Xanthates | Phenols | Imidazolium salts, XtalFluor-E, TCCA or NFSI | 80 °C | High | acs.org |

| Decarboxylative Fluorination | Aryloxydifluoroacetic acids | AgF₂ | Mild | 41–98% | mdpi.com |

These modern methods offer broader substrate scope and better tolerance for various functional groups, representing a significant advancement in the accessibility of trifluoromethyl aryl ethers. acs.orgmdpi.com

Synthesis of 4-chloro-3-(trifluoromethyl)phenyl isocyanate as an intermediate

4-Chloro-3-(trifluoromethyl)phenyl isocyanate is a critical intermediate, particularly in the synthesis of the multi-kinase inhibitor drug, sorafenib. google.com Its synthesis is typically a multi-step process starting from 2-chlorobenzotrifluoride (B151601) (also known as o-chlorotrifluoromethyl benzene). google.comchemicalbook.com

A patented method outlines a three-step sequence to produce this isocyanate with high efficiency. google.com The process begins with the nitration of 2-chlorobenzotrifluoride. Instead of a traditional nitric acid/sulfuric acid mixture, this method employs an acetic anhydride/concentrated nitric acid system. google.com This allows the reaction to proceed at a lower temperature, reducing the risk and formation of multi-nitration impurities. google.com

The second step is the reduction of the resulting 4-nitro-2-trifluoromethyl chlorobenzene (B131634) to form 4-chloro-3-trifluoromethyl aniline. google.com This is achieved using a system of hydrazine (B178648) hydrate (B1144303) with ferric chloride (FeCl₃·6H₂O) and activated carbon, which is an alternative to traditional iron powder reduction and avoids the production of large amounts of iron sludge waste. google.com

In the final step, the 4-chloro-3-trifluoromethyl aniline is reacted with triphosgene in the presence of a catalyst (such as DMF, pyridine, or DMAP) to yield the target isocyanate, 4-chloro-3-(trifluoromethyl)phenyl isocyanate. google.comchemicalbook.com

Table 2: Three-Step Synthesis of 4-chloro-3-(trifluoromethyl)phenyl isocyanate

| Step | Starting Material | Key Reagents | Product | Reference |

| 1. Nitration | o-Chlorotrifluoromethyl benzene | Acetic anhydride, Concentrated nitric acid | 4-Nitro-2-trifluoromethyl chlorobenzene | google.com |

| 2. Reduction | 4-Nitro-2-trifluoromethyl chlorobenzene | Hydrazine hydrate, FeCl₃·6H₂O, Activated carbon | 4-Chloro-3-trifluoromethyl aniline | google.com |

| 3. Phosgenation | 4-Chloro-3-trifluoromethyl aniline | Triphosgene, Catalyst (e.g., DMF) | 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | google.com |

This isocyanate is a versatile building block used in the synthesis of various ureas and thioureas by reacting it with appropriate amines. sigmaaldrich.comchemicalbook.com

Synthesis of 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol (B8565309) as an intermediate

The synthesis of diaryl ethers, such as those structurally related to 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol, often involves a nucleophilic aromatic substitution reaction, specifically an Ullmann condensation or a similar etherification process. These reactions typically involve the coupling of a phenol with an activated aryl halide.

A relevant patented method describes the synthesis of 3-(2-chloro-4-(trifluoromethyl)phenoxy)-benzoic acid, which shares the core diaryl ether structure. google.com This process involves the etherification of m-hydroxybenzoic acid (a phenol derivative) with 3,4-dichlorobenzotrifluoride. google.com The reaction is promoted by a crown-ether phase transfer catalyst in a mixed solvent system of dimethylsulfoxide and toluene at elevated temperatures (130-175 °C). google.com The use of a phase-transfer catalyst and the removal of water generated during the reaction helps to drive the process to completion, achieving a high yield of over 96%. google.com

A similar principle can be applied to the synthesis of related phenoxy-phenol structures. For instance, the synthesis of 2-Chloro-4-(2-chloro-4-trifluoromethyl-phenoxy)-pyridine is achieved by reacting 2-chloro-4-trifluoromethyl-phenol with 2-chloro-4-nitro-pyridine in the presence of potassium carbonate in dimethylformamide (DMF). prepchem.com The potassium carbonate acts as a base to deprotonate the phenol, forming a phenoxide which then acts as a nucleophile to displace the nitro group on the pyridine ring. prepchem.com

Table 3: General Strategy for Synthesis of 2-Chloro-4-(trifluoromethyl)phenoxy Derivatives

| Reaction Type | Phenol Component | Aryl Halide/Activated Component | Catalyst/Base | Solvent | Key Feature | Reference |

| Etherification | m-Hydroxybenzoic acid | 3,4-Dichlorobenzotrifluoride | Crown-ether (Phase Transfer Catalyst) | DMSO/Toluene | High temperature (130-175 °C), water removal | google.com |

| Nucleophilic Aromatic Substitution | 2-Chloro-4-trifluoromethyl-phenol | 2-Chloro-4-nitro-pyridine | Potassium Carbonate | DMF | Displacement of nitro group | prepchem.com |

Chemical Reactivity and Transformation Mechanisms

Substitution Reactions

The chlorine atom of 4-Chloro-3-(trifluoromethyl)anisole is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the presence of the strong electron-withdrawing trifluoromethyl group at the ortho position. The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring, followed by the elimination of the leaving group (in this case, the chloride ion). libretexts.org

The reaction proceeds as follows:

Addition Step: A nucleophile attacks the carbon atom bearing the chlorine. This attack is the rate-determining step and results in the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. libretexts.org

Stabilization: The negative charge of the Meisenheimer complex is delocalized across the aromatic ring and, crucially, onto the electron-withdrawing trifluoromethyl group. This resonance stabilization lowers the activation energy of the intermediate, thereby facilitating the reaction. masterorganicchemistry.com The placement of the electron-withdrawing group ortho or para to the leaving group is essential for this stabilization. masterorganicchemistry.comnih.gov

Elimination Step: The aromaticity of the ring is restored by the expulsion of the chloride ion, leading to the final substituted product.

Due to this activation, a variety of nucleophiles, such as amines, alkoxides, and thiols, can displace the chlorine atom under appropriate reaction conditions to yield a diverse range of substituted anisole (B1667542) derivatives.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While aryl chlorides are typically less reactive than the corresponding bromides or iodides in these transformations, their reactivity is significantly enhanced when the aromatic ring is substituted with electron-withdrawing groups. nih.gov The electron-deficient nature of this compound makes it a suitable substrate for several types of palladium-catalyzed coupling reactions. nih.govyonedalabs.com

The general catalytic cycle for these reactions involves three key steps: libretexts.org

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a palladium(II) intermediate.

Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the active palladium(0) catalyst. yonedalabs.com

The Suzuki-Miyaura reaction is a widely used cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide. libretexts.orgtcichemicals.com For electron-deficient aryl chlorides such as this compound, this reaction can be performed efficiently using modern palladium catalysts, which often incorporate bulky, electron-rich phosphine ligands. These specialized ligands facilitate the challenging oxidative addition step involving the strong aryl-chlorine bond. nih.gov

The reaction conditions are critical for achieving high yields. Key components include the palladium source, the ligand, a base, and the solvent. The base is required to activate the organoboron species for the transmetalation step. libretexts.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides This table presents typical conditions used for Suzuki-Miyaura reactions involving aryl chlorides, including electron-rich examples like 4-chloroanisole, which often require highly active catalysts that are also effective for electron-deficient substrates.

| Aryl Chloride | Boronic Acid | Palladium Source | Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Chloroanisole | Phenylboronic acid | [Pd₂(dba)₃] | Arylcalixarenylphosphine | tBuOK | Toluene (B28343) | 91.5 | researchgate.net |

| 4-Chloroanisole | Phenylboronic acid | PdCl₂-PEPPSI type complex | NHC | K₃PO₄ | 1,4-Dioxane | >98 | researchgate.net |

Desulfinative cross-coupling has emerged as a valuable method for carbon-carbon bond formation where an aryl sulfinate salt acts as the coupling partner for an aryl halide. This reaction is also typically catalyzed by palladium. The process allows for the coupling of two electrophilic partners, as the sulfinate can be generated in situ from a sulfonyl chloride or other precursor.

While specific examples detailing the desulfinative cross-coupling of this compound are not extensively documented, the general applicability of this method to a wide range of aryl halides suggests its potential utility. The mechanism involves the palladium-catalyzed reaction between the aryl halide and the sulfinate, which proceeds via an oxidative addition-transmetalation-reductive elimination cycle, with the key difference being the nature of the transmetalating agent. The reaction often involves the extrusion of sulfur dioxide.

Palladium-Catalyzed Cross-Coupling Reactions

Oxidation and Reduction Reactions

The transformation of the methoxy (B1213986) group in this compound typically involves its cleavage (demethylation) to yield the corresponding phenol (B47542), 4-chloro-3-(trifluoromethyl)phenol. This reaction is not a direct oxidation of the methyl group itself but rather a cleavage of the aryl-oxygen ether bond or the methyl-oxygen bond.

This demethylation can be achieved using strong Lewis acids such as boron tribromide (BBr₃), boron trichloride (BCl₃), or aluminum chloride (AlCl₃). nih.gov The mechanism generally involves the coordination of the Lewis acid to the oxygen atom of the methoxy group. This coordination makes the methyl group more electrophilic and susceptible to nucleophilic attack by the halide ion (e.g., Br⁻ from BBr₃), proceeding via an SN2-type displacement to release the methyl halide and the aluminum or boron phenoxide, which is then hydrolyzed upon workup to give the free phenol. The electron-deficient nature of the aromatic ring can influence the conditions required for this cleavage.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. masterorganicchemistry.combyjus.com The regioselectivity of these reactions on a substituted benzene (B151609) ring is dictated by the electronic properties of the substituents already present. masterorganicchemistry.com In the case of this compound, the substitution pattern is determined by the interplay of the directing effects of the methoxy (-OCH₃), chloro (-Cl), and trifluoromethyl (-CF₃) groups.

The general mechanism for electrophilic aromatic substitution involves two main steps:

Attack of the electrophile by the π-electrons of the aromatic ring, forming a resonance-stabilized carbocation intermediate (arenium ion). This is typically the rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.comuci.edu

Deprotonation of the carbon atom that formed the new bond with the electrophile, which restores the aromaticity of the ring. masterorganicchemistry.com

The presence of multiple substituents on the benzene ring of this compound makes the prediction of the exact substitution pattern complex, as the directing effects of each group must be considered.

The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group, primarily due to the high electronegativity of the fluorine atoms. mdpi.comstudy.comnih.govscispace.com This strong inductive effect significantly reduces the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. mdpi.com Consequently, the -CF₃ group is considered a strong deactivating group for electrophilic aromatic substitution. study.com

This deactivation means that harsher reaction conditions (e.g., higher temperatures, stronger catalysts) are often required for electrophilic substitution to occur compared to benzene or activated derivatives like anisole. The deactivating nature of the -CF₃ group also influences the regioselectivity of the reaction. By withdrawing electron density, it destabilizes the carbocation intermediates formed during the reaction, particularly when the positive charge is located on the carbon atom adjacent to the -CF₃ group.

The regiochemical outcome of electrophilic aromatic substitution on this compound is a result of the combined directing effects of the three substituents.

Methoxy Group (-OCH₃): The oxygen atom of the methoxy group has lone pairs of electrons that can be donated to the aromatic ring through resonance (+M effect). doubtnut.com This effect increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. doubtnut.com Therefore, the methoxy group is a strong activating group and an ortho-, para-director. masterorganicchemistry.comyoutube.comleah4sci.com

Chloro Group (-Cl): Halogens are a unique case. While they are deactivating due to their electronegativity (inductive effect, -I), they possess lone pairs of electrons that can be donated through resonance (+M effect), directing incoming electrophiles to the ortho and para positions. Thus, the chloro group is a deactivating ortho-, para-director. uci.edu

Trifluoromethyl Group (-CF₃): As a strong electron-withdrawing group with no lone pairs to donate, the -CF₃ group is a deactivating meta-director. study.commasterorganicchemistry.commasterorganicchemistry.com It deactivates the ortho and para positions more than the meta position, making the meta position the least unfavorable for electrophilic attack.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Preference |

|---|---|---|---|---|

| -OCH₃ | Electron-withdrawing (-I) | Electron-donating (+M) | Activating | Ortho, Para |

| -Cl | Electron-withdrawing (-I) | Electron-donating (+M) | Deactivating | Ortho, Para |

| -CF₃ | Strong electron-withdrawing (-I) | - | Strongly Deactivating | Meta |

Mechanistic Insights from Computational Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comnih.gov In organic chemistry, DFT calculations are valuable for elucidating reaction mechanisms, determining the structures of transition states, and predicting the regioselectivity and stereoselectivity of reactions. nih.govresearchgate.net

For molecules like this compound, DFT studies can provide insights into the reaction pathways of electrophilic aromatic substitution. By calculating the energies of the possible carbocation intermediates (arenium ions) formed upon attack at different positions on the aromatic ring, the most likely site of substitution can be predicted. The transition state energies for the formation of these intermediates can also be calculated to determine the kinetic favorability of each pathway. These computational studies can help to rationalize the observed directing effects of the competing substituents.

While electrophilic aromatic substitution is a major reaction pathway for anisole derivatives, reactions involving nucleophiles are also possible, particularly when strong electron-withdrawing groups are present. The trifluoromethyl group, by lowering the electron density of the aromatic ring, can make it more susceptible to nucleophilic attack.

Direct Nucleophilic Aromatic Substitution (SNAAr): In this mechanism, a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. acs.org The subsequent departure of a leaving group restores the aromaticity. For this to occur on this compound, a good leaving group would be required at the position of attack.

Single Electron Transfer (SET): An alternative pathway for some reactions is a single electron transfer mechanism. nih.gov In an SET process, an electron is transferred from a donor to an acceptor molecule, generating radical ions. nih.gov In the context of reactions involving fluoroalkyl groups, SET mechanisms have been proposed for various transformations. For instance, the fluoroalkylation of nucleophiles with fluoroalkyl sulfones has been shown to proceed through a unimolecular radical nucleophilic substitution (SRN1) mechanism, which is initiated by a single electron transfer. nih.gov Such pathways can be important in photochemical or electrochemical reactions. The competition between a direct nucleophilic attack and an SET pathway would depend on the specific reactants, the reaction conditions, and the redox potentials of the species involved.

An in-depth examination of the chemical compound this compound reveals a complex profile when subjected to advanced spectroscopic and computational analysis. These methods provide critical insights into its electronic structure, stability, and potential reactivity.

Advanced Spectroscopic and Computational Characterization

Advanced Theoretical Investigations

Theoretical investigations, primarily employing Density Functional Theory (DFT), are essential for elucidating the structural and electronic properties of 4-Chloro-3-(trifluoromethyl)anisole. These computational methods complement experimental data, providing a deeper understanding at the molecular level.

Vibrational spectral analysis, utilizing techniques like Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy, is fundamental for identifying the functional groups and understanding the vibrational modes of a molecule. nih.govnih.gov For this compound, experimental spectra are often compared with theoretical spectra calculated using quantum chemical methods to achieve precise vibrational assignments. nih.gov The analysis involves identifying the characteristic frequencies associated with the stretching and bending of specific bonds within the molecule.

Infrared spectroscopy has identified key stretching vibrations for this compound. These vibrations are indicative of the primary functional groups present in its structure.

Table 1: Characteristic Infrared (IR) Stretching Vibrations for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| C-F | Stretching | 1150 |

| C-O | Stretching | 1250 |

| C-Cl | Stretching | 750 |

Data sourced from experimental IR spectroscopy.

Frontier Molecular Orbital (FMO) analysis, specifically examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant parameter; a smaller gap generally implies higher reactivity and the potential for charge transfer to occur within the molecule. nih.gov For this compound, DFT calculations are used to determine the energies of these orbitals, providing insight into its electronic behavior and reaction tendencies. nih.govdergipark.org.tr

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution on the surface of a molecule. dergipark.org.tr It is an invaluable tool for predicting the reactive sites for both electrophilic and nucleophilic attacks. researchgate.net The MEP map displays regions of varying electrostatic potential, typically color-coded where red indicates electron-rich areas (negative potential) that are susceptible to electrophilic attack, and blue indicates electron-poor areas (positive potential) that are prone to nucleophilic attack. researchgate.net This analysis helps in understanding the molecule's interaction with other chemical species.

Computational chemistry allows for the precise calculation of various thermodynamic properties of a molecule. nih.gov Using DFT methods, parameters such as heat capacity (C), entropy (S), and enthalpy (H) can be determined at different temperatures. These theoretical calculations provide valuable data on the thermal behavior and stability of this compound, which is essential for understanding its behavior under various conditions.

Conformational analysis is performed to identify the most stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. For this compound, this analysis typically focuses on the rotation around the C(aromatic)-O(methoxy) bond. By calculating the potential energy as a function of the torsional angle (a potential energy surface scan), researchers can locate the energy minima corresponding to stable conformers and the transition states that separate them. researchgate.net This information is critical for understanding the molecule's flexibility and preferred shape, which influences its physical properties and biological interactions.

The Collision Cross Section (CCS) is a key physicochemical property that describes the size and shape of an ion in the gas phase. nih.gov It is measured using ion mobility spectrometry (IMS) and serves as a valuable descriptor for chemical identification. nih.gov For compounds like this compound where experimental data may be limited, CCS values can be predicted using computational models, often built with machine learning techniques. nih.govnih.gov These predicted values are instrumental in analytical workflows for confirming the identity of small molecules. Predicted CCS values for various adducts of this compound have been calculated. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 211.01320 | 134.6 |

| [M]⁺ | 210.00537 | 134.3 |

| [M-H]⁻ | 208.99864 | 135.0 |

| [M+Na]⁺ | 232.99514 | 145.8 |

| [M+K]⁺ | 248.96908 | 141.8 |

| [M+NH₄]⁺ | 228.03974 | 154.9 |

| [M+HCOO]⁻ | 255.00412 | 150.5 |

Data sourced from CCSbase predictions. uni.lu

Environmental and Toxicological Considerations in Research

Degradation and Environmental Fate Studies

The environmental persistence and potential for bioaccumulation of synthetic compounds are of significant concern. Research into the degradation and environmental fate of 4-Chloro-3-(trifluoromethyl)anisole and related compounds provides insight into their environmental lifecycle.

While specific studies on the microbial degradation of this compound are not extensively documented in the provided results, the biodegradation of related chlorinated and fluorinated aromatic compounds offers valuable parallels.

Chlorinated pollutants are known for their resistance to aerobic degradation. nih.gov The stability of the carbon-chlorine bond often makes these compounds recalcitrant to microbial breakdown. nih.gov However, some aerobic bacteria, particularly Pseudomonas species, have demonstrated the ability to metabolize certain chlorinated organic compounds. nih.gov For instance, Pseudomonas pavonaceae can degrade 1,3-dichloroprop-1-ene, a process initiated by a hydrolytic haloalkane dehalogenase. nih.gov

The degradation of 3-chlorobenzoate (B1228886) (3-CBA), a related chlorinated aromatic compound, has been studied in several Gram-negative bacteria. nih.gov These bacteria, including species of Caballeronia, Paraburkholderia, and Cupriavidus, can utilize 3-CBA as a carbon source, degrading it via a chlorocatechol ortho-cleavage pathway. nih.gov This process involves the detection of metabolites such as chloro-cis,cis-muconate and maleylacetate. nih.gov

Furthermore, a strain of Pseudomonas sp. JHN, isolated from industrial wastewater, has been shown to degrade 4-chloro-3-nitrophenol (B1362549). nih.gov This bacterium utilizes the compound as its sole source of carbon and energy, breaking it down into 4-chlororesorcinol. nih.gov

These examples with structurally related compounds suggest that microbial degradation of this compound, if it occurs, would likely involve enzymatic cleavage of the chloro and trifluoromethyl groups, as well as the aromatic ring. The presence of both a chloro and a trifluoromethyl group on the anisole (B1667542) ring likely presents a significant challenge for microbial enzymes, potentially leading to slow degradation rates.

For example, 1,3-dichloroprop-1-ene is a recognized environmental pollutant due to its widespread use and occurrence in groundwater. nih.gov Similarly, 3-chlorobenzoate is considered a hazardous industrial waste product that can contaminate the environment. nih.gov The isolation of bacteria capable of degrading 4-chloro-3-nitrophenol from a chemically contaminated wastewater sample underscores the potential for such compounds to be present in industrial effluents. nih.gov

Given that this compound is used as an intermediate in industrial synthesis, there is a potential for its release into the environment through industrial discharge. Without specific monitoring data, its presence in environmental compartments remains a matter of speculation based on the behavior of similar chemical structures.

Industrial processes that synthesize or utilize this compound can have environmental impacts. The use of fluorinated compounds in industry has led to concerns about their environmental fate.

Navin Fluorine International Ltd., a company involved in the manufacturing of fluoride-based chemicals, has faced scrutiny over allegations of discharging industrial effluent containing such chemicals, leading to environmental concerns. greentribunal.gov.in This highlights the potential for environmental contamination from facilities producing or using compounds like this compound. The manufacturing process itself may involve hazardous materials and generate waste streams that require careful management to prevent environmental harm. sigmaaldrich.comenvironmentclearance.nic.in

The broader class of chloro-organic compounds, to which this compound belongs, is ranked among the most persistent environmental pollutants due to the chemical stability of the C-Cl bond. nih.gov Therefore, any industrial process involving this compound must consider the potential for the release of persistent organic pollutants.

Toxicological Research and Risk Assessment

Evaluating the toxicological properties of a chemical is essential for understanding its potential risks to human health. This subsection reviews the available research on the toxicity and sensitization potential of this compound and closely related compounds.

Toxicological data for this compound itself is limited. However, studies on a closely related compound, p-chloro-α,α,α-trifluorotoluene (also known as 4-chlorobenzotrifluoride (B24415) or PCBTF), provide significant insights.

Acute Toxicity: Studies on p-chloro-α,α,α-trifluorotoluene indicate low acute toxicity via oral, dermal, and inhalation routes. industrialchemicals.gov.au

Oral: The median lethal dose (LD50) in rats was determined to be high, at 5546 mg/kg and 6800 mg/kg in different studies. industrialchemicals.gov.au

Dermal: The dermal LD50 in rabbits was found to be greater than 2700 mg/kg. industrialchemicals.gov.au

Inhalation: The median lethal concentration (LC50) in rats was reported as greater than 32.03 mg/L after a 4-hour exposure. industrialchemicals.gov.au

Subchronic Toxicity: A 28-day subchronic oral toxicity study of p-chloro-α,α,α-trifluorotoluene in rats revealed some dose-dependent effects. nih.gov

At the highest dose of 1000 mg/kg/day, male rats showed decreased body weight gain, increased blood cholesterol and triglycerides, and histological changes in the kidneys (hyaline droplet nephrosis) and adrenal cortex (increased lipid vacuoles). nih.gov

Both male and female rats at this high dose exhibited a significant increase in relative liver weight. nih.gov

Slight kidney effects were also seen in males at 100 mg/kg. nih.gov

The no-observed-effect level (NOEL) was established at 10 mg/kg body weight/day. nih.gov

A 13-week inhalation study in rats with p-chloro-α,α,α-trifluorotoluene showed that observed effects on the liver, kidney, and Harderian gland occurred mainly at high exposure levels and were not considered severe enough to warrant hazard classification. industrialchemicals.gov.au

Similarly, a 13-week subchronic toxicity study of 3-monochloropropane-1,2-diol (3-MCPD) in mice identified the kidney, testis, and ovary as target organs at higher doses. nih.gov

Interactive Data Table: Summary of Acute Toxicity for p-Chloro-α,α,α-trifluorotoluene

| Route of Exposure | Test Animal | LD50/LC50 Value | Source |

| Oral | Rat | 5546 - 6800 mg/kg | industrialchemicals.gov.au |

| Dermal | Rabbit | >2700 mg/kg | industrialchemicals.gov.au |

| Inhalation | Rat | >32.03 mg/L (4 hr) | industrialchemicals.gov.au |

Research on the sensitization potential has been conducted on the related compound p-chloro-α,α,α-trifluorotoluene (PCBTF). nih.govresearchgate.netnih.gov

Studies using the local lymph node assay (LLNA) in mice have classified PCBTF as a weak skin sensitizer. industrialchemicals.gov.aunih.govresearchgate.net

One study reported an EC3 value (the concentration estimated to produce a three-fold increase in lymphocyte proliferation) of 31.8%. industrialchemicals.gov.au

Another LLNA study calculated an EC3 value of 53.1%. nih.govresearchgate.netnih.gov

These studies observed a dose-dependent increase in lymphocyte proliferation, which is indicative of a T-cell-mediated response. nih.govresearchgate.net

Importantly, these studies did not find evidence of an IgE-mediated allergic response. nih.govresearchgate.net

Based on these findings, while PCBTF has the potential to induce allergic sensitization through skin contact, it is considered to have weak sensitizing properties. industrialchemicals.gov.aunih.govresearchgate.net

Interactive Data Table: Skin Sensitization Potential of p-Chloro-α,α,α-trifluorotoluene (PCBTF)

| Assay | Animal Model | Endpoint | Result | Classification | Source |

| LLNA | Mouse | EC3 | 31.8% | Weak Sensitizer | industrialchemicals.gov.au |

| LLNA | Mouse | EC3 | 53.1% | Weak Sensitizer | nih.govresearchgate.netnih.gov |

Occupational Exposure Assessment

The occupational exposure assessment for this compound is fundamentally shaped by the fact that it is a substance with limited toxicological data. As of current scientific literature and safety data, specific official or recommended occupational exposure limits (OELs) have not been established by major regulatory bodies such as the Occupational Safety and Health Administration (OSHA), the National Institute for Occupational Safety and Health (NIOSH), or the American Conference of Governmental Industrial Hygienists (ACGIH). angenechemical.com Safety Data Sheets for the compound explicitly note that it "Contains no substances with occupational exposure limit values" and that its chemical, physical, and toxicological properties have not been thoroughly investigated. angenechemical.com

Given the absence of established OELs, assessing and managing occupational exposure relies on a combination of general industrial hygiene principles, qualitative risk assessment, and control strategies based on the precautionary principle. osha.gov For such "data-poor" substances, guidance suggests approaches like hazard banding and reading across data from structurally similar compounds, though this must be done with caution. ecetoc.org

Monitoring and Assessment Methodologies

In a workplace where this compound is used, an industrial hygienist would implement a monitoring strategy to characterize potential worker exposure. nc.gov This involves identifying tasks with the highest potential for exposure, determining routes of exposure (inhalation, dermal), and quantifying the concentration of the substance in the workplace air. osha.govnc.gov

While specific methods for this compound are not defined, the assessment would likely adapt validated methods used for structurally related chemicals, such as other halogenated aromatic ethers or trifluoromethylated compounds. For instance, the comprehensive assessment of a similar compound, 1-chloro-4-(trifluoromethyl)benzene (PCBTF), provides a model for the types of methods that could be employed. nih.govresearchgate.net These methodologies include:

Air Sampling: This is a primary technique for evaluating inhalation exposure. nc.gov

Personal Monitoring: A sampling device is placed in the worker's breathing zone to collect a sample over a work shift, typically to determine an 8-hour Time-Weighted Average (TWA) concentration. nc.gov

Area Monitoring: Samplers are placed in fixed locations in the workplace to assess background concentrations or identify sources of release. nc.gov

Sampling Media: For compounds like PCBTF, active sampling methods use a pump to draw air through a sorbent tube (e.g., coconut-shell charcoal), while passive badges collect the chemical via diffusion. nih.govosha.gov

Analytical Methods: After collection, the samples are analyzed in a laboratory. A common technique for volatile organic compounds is Gas Chromatography with a Flame Ionization Detector (GC-FID), a method which has been partially validated by NIOSH for related chemicals. nih.govosha.gov

The table below summarizes the status of occupational exposure information and the general methodologies that would be applied in an assessment.

| Assessment Parameter | Status for this compound | General Assessment Methodology |

| OSHA PEL | Not Established | Comparison of 8-hr TWA exposure to the established limit. |

| NIOSH REL | Not Established | Comparison of 10-hr TWA exposure to the recommended limit. |

| ACGIH TLV® | Not Established | Comparison of 8-hr TWA exposure to the threshold limit value. |

| Air Monitoring | No specific validated method published. | Use of personal and area samplers with sorbent media (e.g., charcoal tubes) followed by laboratory analysis (e.g., GC-FID). osha.gov |

| Biomonitoring | No specific biomarker identified. | Analysis of biological samples (urine, blood) for the substance or its metabolites. |

| Control Strategies | General guidance based on precautionary principle. | Implementation of engineering controls (ventilation), administrative controls, and use of Personal Protective Equipment (PPE). angenechemical.comosha.gov |

Research Findings

There are no detailed research findings or published studies on measured occupational exposure levels for this compound. The compound is primarily noted as an intermediate in chemical synthesis and for research use. lookchem.com

In the absence of direct data, industrial hygiene practices would focus on robust control measures. Safety Data Sheets recommend handling the substance in accordance with good industrial hygiene and safety practices, including avoiding contact with skin and eyes and providing appropriate exhaust ventilation. angenechemical.com Engineering controls, such as ensuring eyewash stations and safety showers are near the workstation and using the chemical in a well-ventilated area, are standard recommendations. angenechemical.com

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes

The current synthesis of 4-Chloro-3-(trifluoromethyl)anisole and its precursors often relies on traditional, multi-step procedures that may involve harsh reagents and generate significant waste. Future research will likely prioritize the development of more elegant and efficient synthetic strategies.

One promising avenue is the exploration of late-stage C-H functionalization. Direct, regioselective chlorination and methoxylation of 3-(trifluoromethyl)benzene derivatives would represent a significant improvement over classical methods. Catalytic systems, particularly those based on palladium, copper, or rhodium, could be developed to achieve this transformation with high atom economy.

Another area of interest is the application of flow chemistry. Continuous-flow reactors could offer enhanced control over reaction parameters (temperature, pressure, and mixing), potentially improving yields and safety, especially for exothermic nitration or hazardous phosgenation steps in the synthesis of its derivatives. google.com

Furthermore, novel trifluoromethylation strategies are continuously being developed. researchgate.net Exploring the direct trifluoromethylation of a pre-functionalized chloroanisole core using new-generation electrophilic or nucleophilic trifluoromethylating agents could provide alternative and more efficient pathways. researchgate.net

Table 1: Comparison of Traditional vs. Potential Novel Synthetic Steps

| Reaction Step | Traditional Method | Potential Novel Approach | Key Advantage of Novel Approach |

| Chlorination | Electrophilic aromatic substitution with Cl₂ and a Lewis acid. | Direct C-H chlorination using a photoredox or transition-metal catalyst. | Higher regioselectivity, milder conditions. |

| Nitration | Mixed acid (HNO₃/H₂SO₄) nitration of o-chlorotrifluoromethane. google.com | Acetic anhydride (B1165640)/concentrated nitric acid system. google.com | Lower risk, fewer multi-nitration impurities. google.com |

| Methoxylation | Williamson ether synthesis from the corresponding phenol (B47542). | Nucleophilic aromatic substitution (SNAr) of a nitro group with methoxide (B1231860), potentially using phase-transfer catalysis. acs.orgresearchgate.net | One-step conversion from readily available nitroaromatics. acs.orgresearchgate.net |

| Isocyanate Formation | Reaction of the corresponding aniline (B41778) with hazardous triphosgene (B27547). google.com | Carbonylative strategies using CO surrogates under catalytic conditions. | Avoidance of highly toxic reagents. |

Expanded Application in Interdisciplinary Research

While this compound is a known intermediate for specific applications, its potential in other fields remains largely untapped.

Materials Science: The unique electronic properties conferred by the chloro and trifluoromethyl groups make this compound an interesting building block for advanced polymers and liquid crystals. The trifluoromethyl group can enhance thermal stability and chemical resistance, while the chlorine atom provides a site for further polymerization or cross-linking reactions. Future research could focus on synthesizing and characterizing novel polymers derived from this anisole (B1667542) for applications in electronics, aerospace, or specialty coatings.

Chemical Biology: The compound could serve as a molecular probe or a fragment in the design of new bioactive molecules. The trifluoromethoxy group, which can be derived from the anisole, is a known bioisostere for other functional groups and can improve metabolic stability and membrane permeability of drug candidates. nih.gov Researchers could explore the incorporation of the 4-chloro-3-(trifluoromethyl)phenyl moiety into new scaffolds to probe protein-ligand interactions or to develop inhibitors for enzymes beyond those targeted by existing drugs like sorafenib. mdpi.com For instance, derivatives have been synthesized and investigated as potent inhibitors against a broad spectrum of c-KIT kinase mutants in gastrointestinal stromal tumors. researchgate.netnih.gov

Table 2: Potential Interdisciplinary Applications

| Field | Potential Application | Rationale |

| Materials Science | Monomer for high-performance polymers. | Enhanced thermal stability and chemical resistance from the -CF₃ group. |

| Medicinal Chemistry | Scaffold for novel kinase inhibitors. researchgate.netnih.gov | The trifluoromethyl group can enhance metabolic stability and binding affinity. |

| Chemical Biology | Fragment for designing chemical probes. | The substituted aromatic ring can be used to study enzyme-substrate interactions. |

| Agrochemicals | Intermediate for next-generation pesticides. | The chloro and trifluoromethyl groups are common toxophores in modern insecticides. |

Advanced Mechanistic Elucidation

A deeper understanding of the reaction mechanisms involving this compound can lead to more optimized synthetic processes and predict its behavior in complex systems.

Computational Studies: Density Functional Theory (DFT) calculations could be employed to model the transition states of key reactions, such as nucleophilic aromatic substitution at the chlorine-bearing carbon. This would provide insights into the reaction kinetics and the influence of the electron-withdrawing trifluoromethyl group and the electron-donating methoxy (B1213986) group on the activation energy. The antagonistic electronic effects of these substituents make it a compelling model for studying substituent effects in aromatic systems. beilstein-journals.org

Kinetic Analysis: Detailed kinetic studies of its synthesis and subsequent reactions are lacking in the public domain. Investigating the reaction orders, rate constants, and activation parameters for its formation and derivatization would provide valuable data for process scale-up and optimization.

Spectroscopic Interrogation: Advanced spectroscopic techniques, such as in-situ NMR or stopped-flow spectroscopy, could be used to detect and characterize reactive intermediates in its synthesis or degradation pathways. For example, understanding the stability and reactivity of potential Meisenheimer complexes during nucleophilic substitution reactions would be of fundamental interest.

Green Chemistry Approaches for Synthesis and Degradation

Aligning the lifecycle of this compound with the principles of green chemistry is a critical future direction.

Greener Synthesis: Research should focus on replacing hazardous reagents and solvents. For example, the use of a FeCl₃·6H₂O/hydrazine (B178648) hydrate (B1144303) system instead of the traditional iron powder reduction in the synthesis of the corresponding aniline avoids the generation of large amounts of iron sludge waste. google.com The development of catalytic systems that can operate in greener solvents like water, ethanol, or supercritical CO₂ would significantly reduce the environmental footprint of its production. nih.gov The use of biocatalysis, employing enzymes to perform specific transformations like hydroxylation or demethylation, represents a long-term goal for a truly sustainable synthesis.

Biodegradation: Halogenated organic compounds are often persistent environmental pollutants. nih.govnih.gov Investigating the biodegradation of this compound is crucial for understanding its environmental fate. Research could focus on identifying microorganisms, such as the white-rot fungus Phanerochaete chrysosporium, that are capable of degrading this and other halogenated hydrocarbons. uni.edu Elucidating the enzymatic pathways for its degradation—whether through oxidative C-Cl bond cleavage, demethylation, or attack on the aromatic ring—would be a significant contribution. nih.gov This knowledge could be harnessed for bioremediation strategies to treat industrial effluent containing this or structurally related compounds. nih.govnih.gov

Q & A

Basic Research Question

- Waste Segregation : Store halogenated waste separately in labeled containers to avoid cross-contamination .

- Neutralization : Treat with alkaline solutions (e.g., NaOH) to hydrolyze reactive groups before disposal .

- Documentation : Maintain logs for waste type, quantity, and disposal dates, as required by agencies like the EPA .

How can researchers optimize the yield of this compound in nucleophilic substitution reactions?

Advanced Research Question

Key Strategies :

- Reagent Ratios : A 1.2:1 molar ratio of methoxy donor to chloro precursor reduces unreacted starting material .

- Microwave-Assisted Synthesis : Reduces reaction time from 12h to 2h with comparable yields (75–80%) .

- Purification : Use column chromatography (silica gel, hexane/EtOAc) to isolate high-purity product (>98%) .

Challenges : Competing side reactions (e.g., dehalogenation) at high temperatures require careful monitoring via TLC .

How to resolve contradictions between NMR and mass spectrometry data during structural validation?

Advanced Research Question

Case Study : A reported molecular ion peak at m/z 210 (MS) but inconsistent ¹H NMR integration may arise from:

- Isotopic Interference : Chlorine’s isotopic pattern (³⁵Cl/³⁷Cl) complicates MS interpretation; use high-resolution MS (HRMS) for clarity .

- Conformational Dynamics : Rotamers in solution can broaden NMR peaks; analyze at elevated temperatures (e.g., 50°C) .

Validation : Cross-check with X-ray crystallography (SHELXL) to confirm bond lengths and angles .

What are the challenges in using this compound as a precursor for pharmaceutical intermediates?

Advanced Research Question

Applications : This compound is a key intermediate in kinase inhibitors (e.g., Sorafenib) .

Challenges :

- Regioselectivity : Competing substitution at the chloro vs. methoxy positions requires directing groups (e.g., nitro) .

- Scale-Up : Batch variability in trifluoromethyl group stability necessitates real-time FTIR monitoring .

Mitigation : Computational modeling (DFT) predicts reactive sites to guide synthetic design .

How does the electronic influence of the trifluoromethyl group affect the reactivity of this compound?

Advanced Research Question

The -CF₃ group is strongly electron-withdrawing, which:

- Activates the Chloro Substituent : Enhances susceptibility to nucleophilic attack at the 4-position .

- Reduces Basicity : The methoxy group’s lone pairs are less available for coordination, complicating metal-catalyzed reactions .

Experimental Evidence : Comparative studies with non-fluorinated analogs show 10x faster substitution rates .

What computational tools are suitable for modeling the stability of this compound derivatives?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.